4-Hydroperoxy-4-methylpentan-2-one

Description

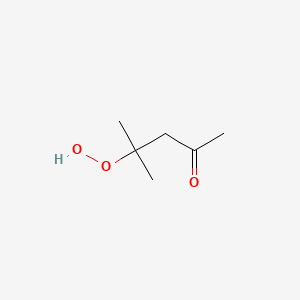

Structure

2D Structure

3D Structure

Properties

CAS No. |

37206-20-5 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

4-hydroperoxy-4-methylpentan-2-one |

InChI |

InChI=1S/C6H12O3/c1-5(7)4-6(2,3)9-8/h8H,4H2,1-3H3 |

InChI Key |

TVLYPTZVJFAYSU-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C)(C)OO |

Canonical SMILES |

CC(=O)CC(C)(C)OO |

Other CAS No. |

28056-59-9 |

physical_description |

Methyl isobutyl ketone peroxide appears as a colorless liquid shipped with not more than 62% peroxide in solution of methyl isobutyl ketone. Crystallizes when dry. May explode from heat, shock or friction when dry. |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroperoxy 4 Methylpentan 2 One

Strategies for Hydroperoxide Formation from Ketone Precursors

The formation of 4-Hydroperoxy-4-methylpentan-2-one hinges on the introduction of a hydroperoxy group (-OOH) onto the tertiary carbon atom of the diacetone alcohol backbone. This transformation is typically accomplished through reactions involving potent oxidizing agents.

Peroxidation Reactions of 4-Hydroxy-4-methylpentan-2-one (Diacetone Alcohol)

The most direct route to this compound involves the reaction of diacetone alcohol with hydrogen peroxide. A key process for generating peroxidic compositions from diacetone alcohol involves reacting it with an aqueous solution of hydrogen peroxide. google.com For this reaction to yield a suitable peroxidic composition for applications such as the copolymerization of unsaturated polyester (B1180765) resins, specific conditions are crucial. google.com The molar ratio of diacetone alcohol to hydrogen peroxide should be at least 1:2, and the reaction is conducted at a temperature between 10-50°C. google.com

The reaction is facilitated by the presence of a small amount of a strong, completely or almost completely dissociated acid, typically in the range of 1-20 milligram equivalents per mole of diacetone alcohol. google.com Following the peroxidation reaction, the pH of the resulting mixture is adjusted to a value between 3 and 5. google.com

Direct Oxidation Approaches

While the reaction with hydrogen peroxide is the most documented method, the direct oxidation of the tertiary hydrogen in diacetone alcohol presents an alternative conceptual approach. However, specific methodologies for the direct oxidation of diacetone alcohol to this compound using other oxidants are not extensively detailed in publicly available scientific literature. Conceptually, this could involve the use of molecular oxygen or other oxidizing agents in the presence of a suitable catalyst capable of activating the C-H bond at the tertiary carbon.

Catalytic Systems for Hydroperoxide Synthesis

The efficiency and selectivity of the peroxidation of diacetone alcohol can be significantly influenced by the catalytic system employed. Both acid and base catalysis can play a role in the formation of hydroperoxides from ketone precursors, although specific examples for this compound are limited.

Base-Catalyzed Peroxidations

Base-catalyzed peroxidation of ketones is a known method for generating hydroperoxides. In the context of diacetone alcohol, which is synthesized from the base-catalyzed aldol (B89426) condensation of acetone (B3395972), the use of a base for subsequent peroxidation would need to be carefully controlled to avoid side reactions such as retro-aldol condensation. doubtnut.com While the synthesis of diacetone alcohol itself is well-documented using catalysts like barium hydroxide (B78521), specific procedures for the base-catalyzed peroxidation to this compound are not readily found in the literature. youtube.com

Transition Metal-Catalyzed Oxidations

Transition metal complexes are widely used as catalysts for various oxidation reactions. While there is extensive research on the transition metal-catalyzed oxidation of alcohols to ketones and aldehydes, specific applications for the direct synthesis of this compound from diacetone alcohol are not well-documented. Copper complexes, for instance, have been studied for their role in oxidation reactions involving dioxygen and peroxides. researchgate.net However, detailed protocols for their use in the synthesis of the target hydroperoxide are not available.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry encourage the development of more environmentally benign synthetic methods. In the context of this compound synthesis, this would involve the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

The synthesis of the precursor, diacetone alcohol, has seen the application of greener methods. For instance, the use of a mixed catalyst system of ion-exchange resin and magnesium hydroxide in a continuous distillation reaction for the synthesis of 4-hydroxy-4-methyl-2-pentanone from acetone has been reported as a more energy-efficient and environmentally friendly alternative to traditional methods that use strong bases and produce significant waste. google.com

While direct green chemistry approaches for the peroxidation step to form this compound are not explicitly detailed in the literature, the use of hydrogen peroxide as the oxidant is inherently greener than many other oxidizing agents as its primary byproduct is water. Future research in this area could focus on developing highly efficient and selective solid acid catalysts to replace the use of soluble acids, which would simplify purification and minimize waste streams.

Summary of Synthetic Parameters for Peroxidic Compositions from Diacetone Alcohol

| Parameter | Recommended Conditions | Source |

| Precursor | 4-Hydroxy-4-methylpentan-2-one (Diacetone Alcohol) | google.com |

| Oxidizing Agent | Aqueous Hydrogen Peroxide | google.com |

| **Molar Ratio (Precursor:H₂O₂) ** | ≥ 1:2 | google.com |

| Reaction Temperature | 10-50°C | google.com |

| Catalyst | Completely or almost completely dissociated acid | google.com |

| Catalyst Loading | 1-20 milligram equivalents per mole of diacetone alcohol | google.com |

| Final pH | 3-5 | google.com |

Scale-Up Considerations for Laboratory Synthesis

The transition from a small-scale laboratory synthesis of this compound to a larger-scale production, even within a laboratory setting, presents several significant challenges primarily centered around safety and reaction control. Organic peroxides are inherently thermally unstable and can decompose exothermically, which can lead to a runaway reaction or thermal explosion if not properly managed. nouryon.com

A primary concern in scaling up is heat dissipation. The exothermic nature of the peroxidation reaction means that as the volume of the reactants increases, the surface-area-to-volume ratio of the reactor decreases. This makes efficient removal of the heat generated more difficult. researchgate.net Inadequate cooling can lead to a rise in temperature, which in turn accelerates the decomposition of the peroxide, creating a dangerous feedback loop. nouryon.com Therefore, robust and reliable cooling systems are paramount for any scale-up attempt.

Contamination is another critical hazard. The presence of even small amounts of contaminants, such as metal salts (iron, copper), amines, strong acids, or bases, can significantly lower the decomposition temperature of the organic peroxide, known as the Self-Accelerating Decomposition Temperature (SADT). nouryon.com On a larger scale, the potential for introducing contaminants during transfer or from the reactor itself increases. Ensuring all equipment is scrupulously clean and constructed from compatible materials is essential. unl.edu

The mechanical sensitivity of some organic peroxides to friction and shock is also a key consideration. nouryon.com While this compound is typically produced and handled in solution to mitigate this risk, the potential for forming more sensitive by-products or for the concentration of the peroxide during workup must be carefully evaluated. nouryon.comchemicalsafetyfacts.org

Furthermore, conducting a thorough hazard and operability (HAZOP) study is crucial before any scale-up. This involves a systematic examination of the process to identify potential deviations from normal operating conditions and their consequences. nouryon.com Calorimetric studies, such as reaction calorimetry (RC) and adiabatic calorimetry (ARC), can provide vital data on the heat of reaction, the rate of heat release, and the thermal stability of the reaction mixture under various conditions, which is indispensable for designing safe scale-up protocols. researchgate.netacs.org

| Parameter | Challenge in Scale-Up | Mitigation Strategy |

| Heat Transfer | Decreased surface-area-to-volume ratio leads to inefficient heat dissipation and potential for thermal runaway. researchgate.net | Utilize reactors with high cooling capacity; employ continuous flow reactors for superior heat exchange. researchgate.net |

| Contamination | Increased risk of introducing contaminants (metals, acids, bases) that can lower the SADT. nouryon.com | Use dedicated, thoroughly cleaned equipment made of non-reactive materials; filter reactants. unl.edu |

| Mixing | Ensuring homogenous mixing of reactants becomes more difficult, which can lead to localized "hot spots" and uncontrolled reactions. | Use efficient agitation systems; consider static mixers in flow chemistry setups. |

| Reaction Time | Longer addition and processing times increase the window for potential process deviations. | Implement automated control systems for precise addition rates; utilize continuous processing to reduce residence time. patsnap.com |

| Isolation and Purification | Concentration of the peroxide during solvent removal or purification can increase the hazard. | Avoid complete solvent removal if possible; maintain the product in a desensitized solution. chemicalsafetyfacts.org |

Table 2: Key Scale-Up Considerations and Mitigation Strategies for the Synthesis of this compound.

Reaction Mechanisms and Chemical Reactivity of 4 Hydroperoxy 4 Methylpentan 2 One

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of organic hydroperoxides like 4-hydroperoxy-4-methylpentan-2-one is a critical area of study, particularly for applications in polymer chemistry and as a source of reactive radical species. The stability of the compound is intrinsically linked to the weak O-O bond, which has a dissociation energy that allows for cleavage at elevated temperatures.

Radical Initiation Mechanisms

The primary step in the thermal decomposition of this compound is the homolytic cleavage of the peroxide bond (O-O), which results in the formation of two radical species: an alkoxy radical and a hydroxyl radical. This initiation step is fundamental to its role as a radical initiator in various chemical processes.

Reaction: (CH₃)₂C(OOH)CH₂C(O)CH₃ → (CH₃)₂C(O•)CH₂C(O)CH₃ + •OH

The rate of this initiation is dependent on the temperature and the bond dissociation energy of the O-O bond. The resulting radicals are highly reactive and can subsequently participate in a variety of secondary reactions, such as hydrogen abstraction or addition to unsaturated bonds, thereby propagating a reaction chain.

Product Distribution Analysis from Thermal Degradation

The thermal degradation of this compound leads to a complex mixture of products. The initially formed radicals can undergo further reactions, including β-scission, which is a common pathway for alkoxy radicals. For the 4-methyl-2-oxopentan-4-oxy radical, β-scission can occur in two ways, leading to the formation of acetone (B3395972) and an acetylmethyl radical, or a methyl radical and methyl acetoacetate.

Possible β-Scission Pathways:

(CH₃)₂C(O•)CH₂C(O)CH₃ → CH₃C(O)CH₃ (Acetone) + •CH₂C(O)CH₃

(CH₃)₂C(O•)CH₂C(O)CH₃ → •CH₃ + CH₃C(O)CH₂C(O)CH₃ (Methyl acetoacetate)

The hydroxyl radical is also highly reactive and can abstract a hydrogen atom from a suitable donor, leading to the formation of water. The subsequent reactions of the various radical fragments contribute to the final product distribution. An illustrative data table for the product distribution from the thermal decomposition of a similar organic hydroperoxide is presented below.

| Product | Molar Yield (%) (Illustrative) |

| Acetone | 45 |

| Methane | 15 |

| Acetone | 10 |

| Water | 20 |

| Other | 10 |

This table is for illustrative purposes and represents a plausible product distribution for the thermal decomposition of a tertiary hydroperoxide.

Photochemical Reactivity and Degradation Pathways

The presence of the hydroperoxy group makes this compound susceptible to photochemical degradation upon absorption of ultraviolet (UV) radiation. This process is of particular interest in atmospheric chemistry, where photolysis can be a significant degradation pathway for organic hydroperoxides.

UV-Induced Fragmentation Mechanisms

Similar to thermal decomposition, UV-induced fragmentation of this compound proceeds via the cleavage of the O-O bond. The absorption of a photon with sufficient energy excites the molecule to an electronically excited state, which then rapidly dissociates to form an alkoxy and a hydroxyl radical. nih.gov

Reaction: (CH₃)₂C(OOH)CH₂C(O)CH₃ + hν → (CH₃)₂C(O•)CH₂C(O)CH₃ + •OH

The photolysis products are the same as the initial products of thermal decomposition, but the reaction is initiated by light energy rather than heat. The subsequent reactions of these radicals will then determine the final product distribution. Studies on similar organic hydroperoxides have shown that the surrounding environment, such as the presence of oxygen, can significantly influence the degradation pathways. nih.gov

Quantum Yield Studies of Photolysis

The quantum yield (Φ) of photolysis is a measure of the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific photoreaction divided by the number of photons absorbed by the reactant. For the photolysis of organic hydroperoxides, the quantum yield for the dissociation of the O-O bond is a key parameter.

Studies on analogous alkyl hydroperoxides have shown that the quantum yield for the primary dissociation process is often close to unity, indicating that the absorption of a photon is highly likely to lead to the cleavage of the peroxide bond. nih.govcapes.gov.br The exact quantum yield can be influenced by factors such as the wavelength of the incident light and the solvent environment.

| Wavelength (nm) | Quantum Yield (Φ) (Illustrative) |

| 254 | 0.98 |

| 280 | 0.95 |

| 300 | 0.85 |

| 320 | 0.70 |

This table presents illustrative quantum yields for the photolysis of an alkyl hydroperoxide at different wavelengths.

Oxidation-Reduction Dynamics of the Hydroperoxy Moiety

The hydroperoxy group in this compound can participate in both oxidation and reduction reactions. The peroxide bond is susceptible to reduction, which involves the cleavage of the O-O bond and the formation of the corresponding alcohol, 4-hydroxy-4-methylpentan-2-one.

Reduction Reaction: (CH₃)₂C(OOH)CH₂C(O)CH₃ + 2[H] → (CH₃)₂C(OH)CH₂C(O)CH₃ + H₂O

This reduction can be achieved using various reducing agents. Conversely, the hydroperoxy group can also act as an oxidizing agent, for example, by oxidizing a substrate while being reduced itself.

Reactivity as an Oxidizing Agent

The presence of the hydroperoxy group (-OOH) endows this compound with oxidizing properties. The weak oxygen-oxygen single bond in the hydroperoxide functional group can undergo homolytic cleavage to form radicals, or it can participate in reactions where it acts as an oxygen donor.

Research on analogous hydroperoxides demonstrates this oxidizing capability. For instance, other organic hydroperoxides are known to be involved in intramolecular oxidation processes. whiterose.ac.uk In some reactions, the hydroperoxide group can function as a co-oxidant, facilitating the oxidation of other species in the reaction mixture. The oxidizing strength of this compound is a critical aspect of its chemical identity, influencing its stability and its interactions with other molecules.

Reduction Pathways

The reduction of this compound primarily involves the conversion of the hydroperoxy group to a hydroxyl group, yielding 4-hydroxy-4-methylpentan-2-one. This transformation represents a two-electron reduction of the peroxide unit.

Common laboratory reagents can effect this reduction. Organic hydroperoxides are readily reduced to their corresponding alcohols by hydride reagents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). researchgate.net Phosphite esters and tertiary phosphines are also effective in reducing hydroperoxides to alcohols. researchgate.net

Table 1: General Reduction Reactions of Organic Hydroperoxides

| Reducing Agent | General Reaction |

| Lithium Aluminium Hydride | 4 ROOH + LiAlH₄ → LiAlO₂ + 2 H₂O + 4 ROH |

| Phosphite Esters/Tertiary Phosphines | ROOH + PR₃ → P(OR)₃ + ROH |

Acid- and Base-Catalyzed Transformations

This compound is susceptible to transformations under both acidic and basic conditions, primarily involving the hydroperoxy functional group.

Acid-Catalyzed Transformations: In the presence of strong acids, tertiary hydroperoxides like this compound can undergo a rearrangement known as the Hock rearrangement. This process is famously utilized in the cumene (B47948) process for the industrial synthesis of phenol (B47542) and acetone from cumene hydroperoxide. researchgate.net The mechanism involves protonation of the hydroperoxy group, followed by the elimination of water and a 1,2-alkyl or aryl shift, ultimately leading to the cleavage of the carbon backbone. For this compound, this could theoretically lead to the formation of acetone and other smaller molecules, although specific studies on this compound are not prevalent.

Base-Catalyzed Transformations: Under basic conditions, organic hydroperoxides can undergo decomposition. One significant pathway is the Kornblum–DeLaMare rearrangement, which is base-catalyzed and results in the formation of a ketone and an alcohol. researchgate.net In the case of this compound, this would likely lead to the formation of acetone. Another base-induced reaction involves the abstraction of a proton. For tertiary hydroperoxides that lack an alpha-hydrogen on the carbon atom bearing the hydroperoxy group, such as this compound, proton transfer from the hydroperoxy moiety itself is the predominant pathway in the gas phase when reacting with a strong base like the hydroxide (B78521) anion. nih.gov This is in contrast to primary and secondary hydroperoxides where abstraction of an alpha-hydrogen can lead to an E2-type elimination. nih.gov

Reactions with Atmospheric and Environmental Radicals (e.g., OH, Cl)

In the atmosphere, this compound can be degraded through reactions with key radical species, most notably the hydroxyl radical (OH) and the chlorine atom (Cl).

Reaction with OH Radicals: The hydroxyl radical is a primary oxidant in the troposphere. The reaction of OH radicals with organic hydroperoxides typically proceeds via hydrogen abstraction. For hydroxyalkyl hydroperoxides, studies have shown that H-abstraction from the -OOH group is a dominant pathway. copernicus.org This initial reaction leads to the formation of an organic peroxy radical (ROO•), which can then undergo further reactions in the atmosphere.

Reaction with Cl Radicals: Chlorine atoms are another important atmospheric oxidant, particularly in marine and coastal areas, as well as in regions impacted by industrial emissions. Chlorine atoms are generally more reactive than OH radicals towards many organic compounds. whiterose.ac.uk The reaction of Cl atoms with this compound is expected to proceed via hydrogen abstraction, similar to the reaction with OH radicals. This would involve the abstraction of a hydrogen atom from one of the methyl groups or the methylene (B1212753) group, or from the hydroperoxy group itself, leading to the formation of a carbon-centered or an oxygen-centered radical, respectively. These radical intermediates would then react further, typically with molecular oxygen, to form peroxy radicals that drive subsequent atmospheric chemistry.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Hydroperoxy 4 Methylpentan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Investigations

While experimental spectra for 4-Hydroperoxy-4-methylpentan-2-one are not widely available in public databases, the expected chemical shifts and multiplicities can be predicted based on its structure and comparison with analogous compounds like 4-Hydroxy-4-methylpentan-2-one. chegg.comchegg.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The hydroperoxy proton (-OOH) is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The methylene (B1212753) protons adjacent to the carbonyl group would likely appear as a singlet, while the methyl protons would also produce singlet signals at characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ketone group is expected to have the largest chemical shift. The quaternary carbon bonded to the hydroperoxy group and two methyl groups will also have a distinct chemical shift. The remaining methyl and methylene carbons will appear at lower chemical shifts.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (next to C=O) | ~2.2 | ~30 |

| CH₂ | ~2.7 | ~50 |

| C(CH₃)₂ | ~1.3 | ~25 |

| C(OOH) | - | ~85 |

| C=O | - | ~210 |

| OOH | Variable (broad singlet) | - |

Note: These are predicted values and may differ from experimental data.

2D NMR Techniques for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would be used to identify proton-proton couplings. For this compound, significant correlations would not be expected due to the presence of singlets for the methyl and methylene groups, which lack adjacent protons to couple with. However, it could confirm the absence of such couplings.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong, sharp peak around 1715 cm⁻¹ would indicate the C=O stretch of the ketone. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretch of the hydroperoxy group. C-H stretching vibrations would appear just below 3000 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would complement the IR data. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The O-O stretch of the hydroperoxy group, which is often weak in IR, may be more prominent in the Raman spectrum, appearing in the 800-900 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₆H₁₂O₃), the calculated exact mass is 132.07864 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) with a mass-to-charge ratio that matches this calculated value with high accuracy (typically within a few parts per million), thus confirming the elemental composition.

Photoelectron Spectroscopy Studies of Electronic Structure

Theoretical and Computational Chemistry Studies on 4 Hydroperoxy 4 Methylpentan 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules like 4-Hydroperoxy-4-methylpentan-2-one. These methods, which include Density Functional Theory (DFT) and ab initio techniques, provide a theoretical framework for understanding molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of organic molecules. For this compound, while specific DFT studies are not extensively detailed in available research, some computed properties are accessible through chemical databases. These properties offer a theoretical estimation of the molecule's characteristics.

Table 1: Computed Properties of this compound

| Property | Value |

| Molecular Weight | 132.159 g/mol |

| Molecular Formula | C₆H₁₂O₃ |

| Exact Mass | 132.078644241 |

| Monoisotopic Mass | 132.078644241 |

| Topological Polar Surface Area | 46.5 Ų |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| pKa (Predicted) | 12.19 ± 0.50 |

This data is sourced from computational predictions and provides a theoretical profile of the molecule. guidechem.com

Ab Initio Methods for High-Accuracy Predictions

Reaction Pathway Modeling and Transition State Analysis

The study of reaction pathways and the analysis of transition states are critical for understanding the chemical transformations a molecule can undergo. For a hydroperoxide compound, these studies are particularly relevant for assessing its stability and decomposition mechanisms.

Unimolecular Decomposition Pathway Simulations

Simulations of the unimolecular decomposition of this compound would be crucial for understanding its thermal stability and the potential for auto-accelerating decomposition, a characteristic feature of many organic peroxides. These simulations would typically involve mapping the potential energy surface to identify the lowest energy pathways for bond cleavage, such as the weak O-O bond in the hydroperoxy group. However, detailed studies modeling these specific pathways for this compound are not currently available in the reviewed literature.

Bimolecular Reaction Mechanism Elucidation

The elucidation of bimolecular reaction mechanisms, for instance, with radicals or other atmospheric species, would provide insight into the role of this compound in various chemical environments. Computational modeling could predict reaction rates and product distributions. As with unimolecular studies, specific computational research focusing on the bimolecular reactions of this particular hydroperoxide is not prominently featured in existing scientific publications.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and the presence of intramolecular interactions significantly influence the physical and chemical properties of a molecule. Conformational analysis of this compound would identify the most stable arrangements of its atoms in space and the energy barriers between different conformers. The presence of both a carbonyl and a hydroperoxy group allows for the possibility of intramolecular hydrogen bonding, which could impact its reactivity and spectroscopic signature. A detailed computational analysis would be required to quantify the strength and influence of such interactions. Currently, in-depth conformational analyses and specific studies on the intramolecular interactions of this compound are not well-documented in the available scientific literature.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for identifying and characterizing molecules.

Infrared (IR) Spectroscopy:

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule. For this compound, the most characteristic IR absorption bands would be associated with the O-H and C=O stretching vibrations.

Based on studies of other organic hydroperoxides, the O-H stretching frequency of the hydroperoxy group (-OOH) is expected to be in the range of 3300-3500 cm⁻¹. rsc.orgnih.gov The exact position would be influenced by intra- and intermolecular hydrogen bonding. The strong carbonyl (C=O) stretch of the ketone group is predicted to appear in the region of 1700-1725 cm⁻¹. Other notable vibrations would include C-H stretching, bending, and the O-O stretch of the peroxide group, which is typically weak and appears at lower frequencies.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroperoxy (-OOH) | O-H Stretch | 3300 - 3500 |

| Ketone (C=O) | C=O Stretch | 1700 - 1725 |

| Peroxide (-O-O-) | O-O Stretch | 800 - 900 |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. Predictions for this compound can be made by considering the effects of the electron-withdrawing ketone and hydroperoxy groups.

In the ¹H NMR spectrum, the hydroperoxy proton (-OOH) is expected to be a broad singlet, with a chemical shift that can vary significantly depending on concentration and solvent due to hydrogen bonding, but typically appears downfield. The protons on the carbon adjacent to the carbonyl group (the α-protons) would also be deshielded and appear at a distinct chemical shift. libretexts.org

In the ¹³C NMR spectrum, the carbonyl carbon would exhibit the most downfield chemical shift, typically in the range of 200-220 ppm. The carbon atom bearing the hydroperoxy group would also be significantly deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -OOH | singlet (broad) | 7.0 - 9.0 |

| -CH₂- | singlet | 2.5 - 3.0 |

| -CH₃ (ketone) | singlet | 2.0 - 2.5 |

| -CH₃ (gem-dimethyl) | singlet | 1.2 - 1.6 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 205 - 215 |

| C-OOH | 80 - 90 |

| -CH₂- | 50 - 60 |

| -CH₃ (ketone) | 25 - 35 |

| -CH₃ (gem-dimethyl) | 20 - 30 |

Molecular Dynamics Simulations for Environmental Fate Modeling

Molecular dynamics (MD) simulations are a powerful computational tool for modeling the behavior of molecules in various environments, providing insights into their transport, partitioning, and degradation. researchgate.netrsc.org For this compound, MD simulations can be employed to understand its environmental fate, particularly in the atmosphere and aqueous phases.

Organic hydroperoxides are recognized as significant components of secondary organic aerosols (SOA) in the atmosphere. nih.govacs.org They are formed from the oxidation of volatile organic compounds (VOCs). nih.gov The environmental fate of these compounds is crucial for understanding atmospheric chemistry and air quality.

MD simulations can model the interactions of this compound with other atmospheric components, such as water molecules, hydroxyl radicals (•OH), and other organic molecules. copernicus.org These simulations can provide data on key physical and chemical processes:

Atmospheric Degradation: The primary atmospheric degradation pathway for organic hydroperoxides is often initiated by reaction with hydroxyl radicals. copernicus.org MD simulations can be used to study the reaction dynamics, including the abstraction of hydrogen atoms from different sites on the molecule. This information is critical for predicting the atmospheric lifetime of the compound.

Aqueous Phase Chemistry: In atmospheric water droplets (e.g., clouds, fog), organic hydroperoxides can undergo various reactions, including acid-catalyzed decomposition. acs.org MD simulations can model the solvation of this compound in water and its interactions with hydronium ions to elucidate the mechanisms of these reactions.

Partitioning Behavior: The partitioning of this compound between the gas phase and atmospheric aerosols can be investigated using MD simulations. This is essential for understanding its distribution in the environment and its contribution to SOA formation.

The results from MD simulations can be used as input for larger-scale environmental fate models, such as multimedia fugacity models, which predict the distribution and persistence of chemicals in different environmental compartments (air, water, soil, and biota). researchgate.netcefic-lri.org

Environmental Chemistry and Atmospheric Fate of 4 Hydroperoxy 4 Methylpentan 2 One

Atmospheric Oxidation Processes

The primary daytime oxidant in the troposphere is the hydroxyl (OH) radical, while chlorine (Cl) atoms can be significant in marine and coastal areas. The rates at which 4-hydroperoxy-4-methylpentan-2-one reacts with these species determine its atmospheric lifetime with respect to chemical oxidation.

Reaction Kinetics with Hydroxyl (OH) Radicals

A comprehensive review of the scientific literature reveals that no experimental or theoretical studies have been published specifically determining the rate constant for the reaction of this compound with hydroxyl (OH) radicals.

Reaction Kinetics with Chlorine (Cl) Atoms

Similar to the situation with OH radicals, there is no available data in the peer-reviewed literature for the reaction rate constant of this compound with chlorine (Cl) atoms.

Chlorine atoms are highly reactive and, where present, can be a significant sink for volatile organic compounds. The reaction mechanism would also involve H-atom abstraction from the various C-H bonds within the molecule. Generally, the rate constants for reactions of Cl atoms with ketones are faster than those for OH radicals. This implies that in regions with significant chlorine atom concentrations, such as polluted marine boundary layers, this reaction could contribute to the degradation of this compound.

Interactions with Ozone and Other Atmospheric Oxidants

There are no specific studies on the reaction kinetics of this compound with ozone (O₃) or other significant atmospheric oxidants like the nitrate (B79036) radical (NO₃).

The reaction of ozone with saturated ketones and hydroperoxides is generally considered to be very slow and not a significant atmospheric loss process. Therefore, the atmospheric lifetime of this compound with respect to ozonolysis is expected to be very long. The nitrate radical is the most important atmospheric oxidant during nighttime. While it can react with some organic compounds, its reactions with ketones are typically slow unless there are other more reactive functional groups present. The reactivity of the hydroperoxide group with NO₃ is not well-characterized but is not expected to be a major loss pathway.

Photodegradation Pathways in the Troposphere

Photodegradation, or photolysis, is the process by which molecules are broken down by absorbing solar radiation. For this compound, this process is a potentially important atmospheric sink, given the presence of the carbonyl and hydroperoxide functional groups, which can absorb ultraviolet radiation available in the troposphere.

Photoionization Cross-Section Measurements

No absolute photoionization cross-section measurements have been reported in the literature specifically for this compound.

Research has been conducted on isomers such as 4-hydroperoxy-2-pentanone. kaust.edu.sa Photoionization cross-section data is essential for quantifying the atmospheric photolysis rate, as it measures the probability of a molecule being ionized by a photon of a specific energy. Without this data for this compound, its photolytic lifetime cannot be accurately determined.

Identification of Primary Photolysis Products

There are no experimental studies that have identified the primary photolysis products of this compound.

However, based on the general principles of organic photochemistry, several degradation pathways can be anticipated. The hydroperoxide bond (O-O) is weak and susceptible to cleavage upon absorption of UV radiation, which would lead to the formation of two radical species: an alkoxy radical and a hydroxyl radical.

ROOH + hν → RO• + •OH

In the case of this compound, this would yield the 4-hydroxy-4-methyl-2-pentanoxy radical and a hydroxyl radical. The carbonyl group can also absorb light, potentially leading to Norrish Type I or Type II reactions, which involve the cleavage of C-C bonds adjacent to the carbonyl group. Theoretical studies on other α-hydroperoxycarbonyls suggest that photolysis can be a significant degradation pathway, potentially faster than oxidation by OH radicals. rsc.org However, as this compound is a β-hydroperoxy ketone, the specific products and reaction rates may differ. The ultimate products would depend on the subsequent reactions of the initial radical fragments in the complex atmospheric chemical environment.

Formation and Role as a Ketohydroperoxide (KHP) in Atmospheric Autoxidation

This compound is a ketohydroperoxide (KHP), a class of oxygenated organic molecules that play a significant role in atmospheric chemistry. Ketohydroperoxides are characterized by the presence of both a ketone and a hydroperoxide functional group. Their formation in the atmosphere is primarily attributed to the autoxidation of volatile organic compounds (VOCs).

Atmospheric autoxidation is a chemical process involving the repeated addition of molecular oxygen to a peroxy radical (RO₂), leading to the formation of highly oxygenated molecules. This process is particularly important in pristine environments where the concentration of nitrogen oxides (NOx) is low. The general mechanism involves an initial oxidation step, followed by a series of intramolecular hydrogen shifts and oxygen additions.

While direct observational data on the atmospheric formation of this compound is limited, its formation can be inferred from the oxidation of precursor compounds such as 4-methylpentan-2-one (methyl isobutyl ketone) or other C6 branched alkanes and alkenes. The process would be initiated by the reaction of the parent hydrocarbon with an atmospheric oxidant, most commonly the hydroxyl radical (•OH). This reaction abstracts a hydrogen atom, forming a carbon-centered radical, which then rapidly reacts with molecular oxygen to form a peroxy radical.

This peroxy radical can then undergo intramolecular hydrogen shifts, a key step in autoxidation, leading to the formation of a hydroperoxy alkyl radical (•QOOH). Subsequent reaction with another molecule of oxygen and further reactions can ultimately lead to the formation of this compound. The presence of the ketone group in the parent molecule can influence the reaction pathways and the stability of the resulting radicals.

The ozonolysis of unsaturated VOCs is another significant pathway for the formation of oxygenated compounds in the atmosphere. The reaction of ozone with carbon-carbon double bonds forms a primary ozonide which quickly decomposes into a carbonyl compound and a Criegee intermediate. The subsequent reactions of these intermediates can lead to the formation of a variety of oxygenated products, including ketohydroperoxides. For instance, the ozonolysis of branched C6 alkenes could potentially lead to the formation of this compound.

Ketohydroperoxides like this compound are important intermediates in atmospheric chemistry. They can act as reservoirs for reactive oxygen species and can contribute to the formation of secondary organic aerosol (SOA), which has significant impacts on air quality and climate. Their decomposition can release radicals that can influence the oxidative capacity of the atmosphere.

Atmospheric Lifetime and Environmental Persistence Modeling

The presence of the hydroperoxy group in this compound is expected to make it susceptible to photolysis, as the O-O bond is relatively weak and can be broken by solar radiation. The reaction with •OH radicals is also expected to be a significant loss pathway, with the rate of this reaction being a key factor in determining the compound's atmospheric lifetime.

Transport and Distribution Modeling in Environmental Compartments

Understanding the transport and distribution of a chemical in the environment is essential for assessing its potential exposure and impact on various ecosystems. For this compound, its movement between air, water, soil, and biota would be governed by its physicochemical properties and the environmental conditions.

Specific transport and distribution modeling studies for this compound are not available in the scientific literature. However, general principles of environmental chemistry can be applied to predict its likely behavior. As a relatively small, oxygenated organic molecule, it is expected to have some degree of water solubility. This would allow for its removal from the atmosphere through wet deposition (rainout and washout).

Once in the aqueous phase, its fate would be determined by processes such as hydrolysis, photolysis, and biodegradation. In soil and sediment, its mobility and persistence would depend on its adsorption to organic matter and clay particles.

Multimedia environmental models are computational tools used to simulate the fate and transport of chemicals in the environment. These models require input data on the chemical's properties and emission rates. For this compound, these data are largely unavailable.

To perform a comprehensive assessment, the following data would be needed for modeling:

| Property | Relevance to Transport and Distribution Modeling |

| Vapor Pressure | Determines the partitioning between the gas and condensed phases (aerosols, water, soil). |

| Henry's Law Constant | Describes the partitioning between air and water. |

| Octanol-Water Partition Coefficient (Kow) | Indicates the tendency of the compound to bioaccumulate in fatty tissues. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Predicts the adsorption of the compound to soil and sediment. |

| Rate constants for degradation (photolysis, hydrolysis, biodegradation) | Determine the persistence of the compound in different environmental compartments. |

Without this specific data, any discussion on the transport and distribution of this compound remains speculative. However, based on its structure, it is likely to be a relatively mobile and non-persistent compound in the environment.

Advanced Analytical Methodologies for 4 Hydroperoxy 4 Methylpentan 2 One in Research

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for the separation of 4-Hydroperoxy-4-methylpentan-2-one from other compounds in a mixture. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and its derivatives.

Gas chromatography (GC) is a powerful technique for separating volatile organic compounds. acs.org When coupled with mass spectrometry (MS), it provides a robust method for both qualitative and quantitative analysis of organic peroxides like this compound. capes.gov.br The GC separates the components of a mixture, and the MS provides detailed structural information, allowing for unambiguous identification.

Recent advancements in GC-MS have focused on improving sensitivity and reducing analysis time. The use of alternative carrier gases to helium is also being explored for more sustainable and cost-effective analyses. chromatographyonline.com For the analysis of organic peroxides, which can be thermally labile, careful optimization of the GC inlet temperature and column temperature program is necessary to prevent decomposition. capes.gov.br

Key GC-MS Parameters for Organic Peroxide Analysis:

| Parameter | Typical Setting/Condition | Purpose |

| Injector Type | Programmable Temperature Vaporizer (PTV) | Minimizes thermal stress on labile analytes. capes.gov.br |

| Column Type | Rxi-5ms | A low-bleed, inert column suitable for a wide range of analytes. capes.gov.br |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible mass spectra. |

| Detector | Mass Spectrometer (Quadrupole, TOF) | Provides mass-to-charge ratio information for identification. |

For non-volatile derivatives of this compound or for analyses where the compound is present in a complex, non-volatile matrix, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov LC-MS is particularly useful for analyzing thermally sensitive compounds that cannot be readily analyzed by GC. nih.govnih.gov

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used in LC-MS for the analysis of organic peroxides. ojp.govnih.gov Tandem mass spectrometry (MS/MS) can be employed to enhance selectivity and sensitivity, which is crucial for identifying specific peroxide molecules in complex mixtures. ojp.govcopernicus.org For instance, a characteristic neutral loss of 51 Da (H₂O₂ + NH₃) from the ammonium (B1175870) adducts of hydroperoxides can be monitored in MS/MS mode for their specific detection. copernicus.org

Spectrophotometric Detection Methods for Quantitative Analysis

Spectrophotometric methods are widely used for the quantitative analysis of peroxides due to their simplicity, cost-effectiveness, and sensitivity. acs.orgacs.org These methods are often based on the oxidation of a specific reagent by the peroxide, leading to the formation of a colored or fluorescent product that can be measured.

One common method involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the peroxide. The resulting Fe³⁺ ions then form a colored complex with a suitable ligand, such as thiocyanate, which can be quantified spectrophotometrically. researchgate.net Another approach uses the horseradish peroxidase-catalyzed oxidation of a chromogenic substrate, such as p-hydroxyphenylacetic acid, to form a fluorescent dimer. osti.gov The intensity of the color or fluorescence is directly proportional to the concentration of the peroxide.

Comparison of Spectrophotometric Methods for Peroxide Quantification:

| Method | Reagent System | Detection Principle | Advantages | Limitations |

| Iodometric-Spectrophotometric | Potassium Iodide (KI) | Formation of triiodide (I₃⁻), measured at ~350-470 nm. csp.edu | Widely used, well-established. | Potential interference from other oxidizing agents. csp.edu |

| Ferrous Oxidation-Xylenol Orange (FOX) | Ferrous ions, Xylenol Orange | Formation of Fe³⁺-xylenol orange complex, measured at ~560 nm. | High sensitivity. | Interference from certain compounds. |

| Cobalt-Carbonate Assay | Cobalt(II) | Formation of a colored complex. | Robust, low measurement error. acs.org | May have limitations in certain electrochemical systems. acs.org |

| Fluorescence Derivatization | p-hydroxyphenylacetic acid, horseradish peroxidase | Formation of a fluorescent dimer. osti.gov | High sensitivity, stable derivative. osti.gov | Requires enzymatic reaction. |

Electrochemical Sensing Approaches for Peroxide Quantification

Electrochemical methods offer a highly sensitive and selective approach for the quantification of peroxides, including organic hydroperoxides. mdpi.com These techniques are based on the electrochemical reduction or oxidation of the peroxide functional group at an electrode surface. nih.gov The resulting current is proportional to the concentration of the peroxide.

Various electrode materials and modifications have been developed to enhance the electrochemical detection of peroxides. These include glassy carbon electrodes modified with nanomaterials like graphitic carbon nitride doped with Co₃O₄ or nanocomposites of bismuth metal-organic frameworks and copper porphyrin nanosheets. mdpi.comrsc.org These modifications can improve the catalytic activity towards peroxide reduction, leading to lower detection limits and increased sensitivity. rsc.org Techniques such as chronoamperometry, cyclic voltammetry, and differential pulse voltammetry are commonly employed for electrochemical peroxide sensing. mdpi.comnih.govrsc.org

Performance of Different Electrochemical Sensors for Peroxide Detection:

| Electrode Modification | Analytical Technique | Linear Range | Detection Limit (LOD) | Reference |

| Glassy carbon electrode with graphitic carbon nitride/Co₃O₄ | Chronoamperometry | Up to 50 µM | Not specified | mdpi.com |

| Bi-BTC-Cu-TCPP nanocomposite on glassy carbon electrode | Differential Pulse Voltammetry | 10–120 μM | 0.20 μM | rsc.org |

| Bare platinum ultramicroelectrode | Square Wave Voltammetry | Not specified | 5 nM (for H₂O₂) | nih.gov |

Coupled Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in complex environmental or biological samples often requires the use of coupled or hyphenated techniques. These methods combine the separation power of chromatography with the high selectivity and sensitivity of various detectors.

High-performance liquid chromatography (HPLC) coupled with post-column derivatization and fluorescence or chemiluminescence detection is a powerful tool for the analysis of organic peroxides. nih.govresearchgate.net In this approach, the peroxides are separated on an HPLC column and then react with a reagent in a post-column reactor to produce a fluorescent or chemiluminescent product, which is then detected. nih.gov For instance, peroxides can be detected after post-column UV irradiation, which generates hydrogen peroxide that can be determined by peroxyoxalate chemiluminescence. researchgate.net

The coupling of different analytical techniques can provide complementary information. For example, combining GC-MS with other spectroscopic methods like Raman microscopy can aid in the identification of cyclic organic peroxides. researchgate.net

Sample Preparation and Derivatization Techniques for Enhanced Detection

Effective sample preparation is a critical step in the analysis of this compound, especially when dealing with trace concentrations or complex matrices. The goal of sample preparation is to isolate and concentrate the analyte of interest while removing interfering substances.

Derivatization is a common strategy to improve the detectability of peroxides. This involves chemically modifying the peroxide to a more stable, volatile, or detectable form. osti.gov For example, peroxides can be reacted with p-hydroxyphenylacetic acid in the presence of horseradish peroxidase to form a stable fluorescent dimer, which enhances detection sensitivity. osti.gov Another approach involves derivatization to form products that are more amenable to GC or LC analysis.

For the analysis of volatile organic compounds (VOCs), including some peroxides, in breath samples for medical diagnostics, derivatization is often employed prior to LC-MS/MS analysis to create stable derivatives that can be easily ionized and detected. nih.gov

Exploration of Analogues and Derivatives of 4 Hydroperoxy 4 Methylpentan 2 One

Synthesis and Characterization of Structural Isomers (e.g., 1-Hydroperoxy-4-methylpentan-2-one)

The synthesis of ketohydroperoxides (KHPs) is a significant challenge due to the potential for intramolecular reactions between the two functional groups. nih.gov The synthesis of structural isomers, where the hydroperoxy and carbonyl groups are at different positions, requires carefully designed strategies to avoid unwanted side reactions, such as the formation of endoperoxide hemiacetals. nih.govsemanticscholar.org

Several synthetic methods have been explored, though they are not without limitations. A common approach involves the nucleophilic substitution of a suitable leaving group with a source of hydroperoxide.

Halide Displacement : The substitution of alkyl halides with hydrogen peroxide, often mediated by silver salts, has been used for synthesizing secondary hydroperoxides. However, the compatibility of this method with a ketone functional group is a major concern, as the ketone can interfere with the reaction. nih.gov For instance, attempts to synthesize a hydroperoxide from 4-iodocyclohexanone (B109421) proved unsuccessful, suggesting the ketone group's incompatibility under these conditions. nih.govsemanticscholar.org

Sulfonylhydrazine Substitution : A more effective and increasingly utilized method for installing a hydroperoxide group in the presence of a ketone involves the substitution of an alkyl sulfonylhydrazine. nih.govsemanticscholar.orgresearchgate.net This approach was successfully used in the multigram synthesis of a δ-ketohydroperoxide, demonstrating its utility for creating KHPs where the functional groups are separated. nih.govnih.gov The process typically involves the condensation of a ketone with p-toluenesulfonyl hydrazide to form a hydrazone, followed by reduction to the sulfonylhydrazine, and finally, reaction with hydrogen peroxide to yield the target ketohydroperoxide. semanticscholar.org

A generalized synthetic plan for a ketohydroperoxide via the sulfonylhydrazine route is outlined below:

Step 1:Step 2:semanticscholar.orgStep 3:semanticscholar.orgCharacterization of these elusive molecules relies on standard spectroscopic techniques, including NMR and mass spectrometry, although their instability can complicate analysis.

Modifications of the Carbonyl and Hydroperoxy Groups

Given the high reactivity of both the carbonyl and hydroperoxy functionalities, their modification in a KHP molecule requires careful planning, often involving the use of protecting groups. nih.govsemanticscholar.org

Carbonyl Group Modification : To prevent the ketone from interfering with reactions at other sites, it can be temporarily protected. A common strategy is the conversion of the ketone to a ketal. This protecting group is stable under the conditions required for hydroperoxide formation via the sulfonylhydrazine method and can be removed later to regenerate the ketone. nih.govsemanticscholar.org

Hydroperoxy Group Modification : The hydroperoxy group itself is typically installed late in the synthetic sequence due to its sensitivity. semanticscholar.org Modifications often involve its formation from a precursor, as described in the synthesis section. The interconversion of hydroperoxides into other peroxide derivatives or their reduction to the corresponding alcohol represents another class of modification, although this can be challenging without affecting the ketone.

The synthetic strategy for a δ-ketohydroperoxide highlighted the importance of a streamlined process that minimizes manipulation once both the ketone and hydroperoxide groups are present in the molecule. semanticscholar.org

Investigation of Substituted Ketohydroperoxides with Varying Alkyl Chains

The principles of KHP synthesis can be extended to molecules with different carbon skeletons, allowing for the investigation of how the alkyl chain's length, branching, and cyclic nature affect the compound's properties. Research has described the synthesis of KHPs derived from cyclic structures like cyclohexane (B81311) and cyclooctane. nih.govsemanticscholar.org

The synthesis of a δ-ketohydroperoxide from a cyclohexane precursor demonstrates the applicability of the sulfonylhydrazine method to different alkyl frameworks. nih.govnih.gov This flexibility allows for the creation of a series of KHPs to systematically study structure-reactivity relationships.

Table 1: Examples of Ketohydroperoxide Precursors with Varying Alkyl Structures

| Precursor Structure | Target KHP Type | Synthetic Method Noted | Reference |

|---|---|---|---|

| 4-Iodocyclohexanone | δ-Ketohydroperoxide | Halide displacement (unsuccessful) | nih.govsemanticscholar.org |

| Cyclohexanone derivative | δ-Ketohydroperoxide | Sulfonylhydrazine substitution (successful) | nih.govsemanticscholar.org |

This table illustrates the exploration of different starting materials to generate KHPs with varied alkyl backbones, providing a basis for comparative studies.

Comparative Studies of Reactivity and Stability Among Analogues

The stability of a ketohydroperoxide is intimately linked to the relative positions of the two functional groups. The interaction between the electron-deficient carbon of the carbonyl group and the nucleophilic hydroperoxide can lead to intramolecular reactions, defining the stability and reactivity of the isomer. nih.gov

α-Ketohydroperoxides : Theoretical studies suggest that α-hydroperoxyl substituted radicals are unstable and tend to dissociate via O-O bond scission to form a carbonyl compound and a hydroxyl radical. researchgate.net This implies that α-KHPs are likely to be highly transient species.

δ-Ketohydroperoxides : With greater separation between the functional groups, δ-KHPs are generally more stable than their α- and γ-counterparts, making them more amenable to synthesis and isolation. nih.govsemanticscholar.org However, they are still considered elusive species relevant to combustion chemistries. nih.govnih.gov

Table 2: Comparative Stability and Reactivity of KHP Isomers

| Isomer Type | Key Reactivity/Stability Feature | Products of Decomposition | Reference |

|---|---|---|---|

| α-KHP | Predicted to be unstable | Carbonyl compound + OH radical | researchgate.net |

| γ-KHP | Undergoes Korcek decomposition | Carboxylic acid + Carbonyl compound | acs.orgacs.org |

| δ-KHP | Relatively more stable; can be isolated | Subject of ongoing combustion studies | nih.govsemanticscholar.org |

This comparison highlights a clear structure-reactivity relationship, where the proximity of the functional groups dictates the dominant decomposition pathways.

Structure-Reactivity Relationship Studies of Ketohydroperoxide Series

Structure-reactivity relationship (SRR) studies are essential for developing a predictive understanding of KHP chemistry. By systematically modifying the structure of the KHP and observing the effects on reactivity and stability, general principles can be established. researchgate.net

The key structural features that influence reactivity in a KHP series include:

Proximity of Functional Groups : As established, the distance between the carbonyl and hydroperoxide groups is the most critical factor. α-, β-, γ-, and δ-KHPs exhibit distinct chemical behaviors. nih.govresearchgate.netacs.org

Alkyl Chain Substitution : The nature of the alkyl backbone (e.g., linear, branched, cyclic) can influence the rate of intramolecular reactions by affecting the conformational flexibility of the molecule and the stability of any radical or ionic intermediates.

Electronic Effects of Substituents : Electron-withdrawing or electron-donating groups elsewhere on the carbon skeleton can modulate the reactivity of both the carbonyl and hydroperoxide moieties. This concept is well-established in other areas of chemistry, such as in the tuning of SHOP-type catalysts where substituents on the ligand framework alter catalytic activity and selectivity. researchgate.net

The study of γ-KHPs provides a clear example of an SRR, where the 1,4-relationship of the functional groups enables a specific, low-energy pathway for cyclization and subsequent fragmentation. acs.org The development of reliable synthetic routes to a wider range of KHP isomers will be crucial for expanding these studies and building more comprehensive models of their behavior, which is vital for fields like atmospheric chemistry and combustion science. nih.govsemanticscholar.orgacs.org

Q & A

Q. Thermal stability :

- TGA/DSC : Decomposition onset at 60–70°C, with exothermic peaks indicating peroxide breakdown .

- Storage : Store at 2–8°C under nitrogen to prevent radical-mediated degradation .

Advanced: What mechanistic pathways explain the decomposition of this compound under varying pH conditions?

Answer:

Decomposition pathways are pH-dependent:

- Acidic conditions (pH < 3) : Protonation of the hydroperoxy group leads to heterolytic cleavage, forming a carbocation intermediate that rearranges to mesityl oxide or dimerizes .

- Neutral/alkaline conditions (pH 7–12) : Homolytic cleavage generates peroxy radicals, initiating chain reactions that produce acetone and formic acid as byproducts .

Q. Experimental validation :

- Use ESR spectroscopy to detect radical intermediates under alkaline conditions.

- Monitor decomposition kinetics via UV-Vis at 240 nm (mesityl oxide absorption) .

Advanced: How should researchers resolve contradictions in reported stability data for this compound?

Answer:

Discrepancies in stability studies often arise from:

- Impurity profiles : Trace metals (e.g., Fe³⁺) accelerate decomposition. Pre-purify via chelation (e.g., EDTA wash) .

- Analytical variability : Cross-validate using multiple techniques (e.g., HPLC for purity, Karl Fischer titration for water content) .

- Environmental factors : Control humidity (use anhydrous solvents) and oxygen levels (argon sparging) during experiments .

Propose a standardized protocol:

Pre-treat samples with molecular sieves (3Å).

Conduct stability studies in triplicate under inert atmosphere.

Report decomposition products via GC-MS/MS .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use OV/AG/P99 respirators in poorly ventilated areas .

- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow .

- Spill management : Neutralize spills with 10% sodium bicarbonate solution before disposal .

Toxicity note : While not classified as carcinogenic, prolonged exposure may cause respiratory irritation. Limit workplace concentrations to <1 ppm .

Advanced: What role does this compound play in radical-initiated polymerization studies?

Answer:

As a peroxide initiator, it decomposes thermally to generate alkoxy radicals, which initiate vinyl monomer polymerization (e.g., styrene, methyl methacrylate). Key parameters:

- Half-life : Calculate at 70°C (t₁/₂ ≈ 2–3 hours) using DSC .

- Kinetic studies : Use NMR to track monomer conversion rates. Adjust peroxide concentration (0.1–1.0 wt%) to control polymer molecular weight .

Compare with other initiators (e.g., AIBN) to evaluate efficiency via GPC analysis .

Basic: How can researchers differentiate this compound from its structural isomers?

Answer:

- Chromatography : Use reverse-phase HPLC (Zorbax SB-C18, 60:40 water/acetonitrile) to resolve isomers based on retention times .

- Mass spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions at m/z 131.08 for the hydroperoxide, distinct from ketone isomers .

- Chemical tests : React with KI/starch paper; immediate blue color confirms peroxide presence .

Advanced: What computational methods support the prediction of this compound’s reactivity?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict bond dissociation energies (BDE) of the O-O bond (~45 kcal/mol) .

- Molecular dynamics : Simulate decomposition pathways in solvent environments (e.g., water vs. toluene) using GROMACS .

- QSAR models : Correlate substituent effects (e.g., methyl groups) with peroxide stability using Hammett constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.